molecular formula C13H17ClO2 B8078121 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol

Cat. No.: B8078121
M. Wt: 240.72 g/mol
InChI Key: GJLUYIQYBYGPQT-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, which is further connected to an oxan-4-ol moiety. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate oxan-4-ol precursor under controlled conditions to yield the final product. The reaction typically requires the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out in the presence of a base like sodium hydroxide to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination step is carefully monitored to avoid over-chlorination, and the final product is purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol has several scientific research applications:

Mechanism of Action

The antimicrobial action of 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, although it is less effective against certain resistant strains .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A closely related compound with similar antimicrobial properties.

    3,5-Dimethylphenol: Lacks the chloro group but shares the phenol structure.

    4-Chloro-3-methylphenol: Similar structure with one less methyl group.

Uniqueness

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is unique due to the presence of both chloro and oxan-4-ol groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its antimicrobial activity and makes it a valuable compound in various applications .

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-9-7-11(8-10(2)12(9)14)13(15)3-5-16-6-4-13/h7-8,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLUYIQYBYGPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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